![molecular formula C18H28N2O2 B3490066 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE](/img/structure/B3490066.png)
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE
概要
説明
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high yield and purity.
化学反応の分析
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine .
科学的研究の応用
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
作用機序
The mechanism of action of 1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE involves its interaction with specific molecular targets. It is known to bind to adrenergic receptors, particularly the alpha1-adrenergic receptors. This binding can either activate or block these receptors, leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and the regulation of smooth muscle contraction .
類似化合物との比較
1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-3,3-DIMETHYL-1-BUTANONE can be compared to other piperazine derivatives such as:
Trazodone: An antidepressant that also targets adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia.
Urapidil: An antihypertensive agent.
What sets this compound apart is its unique structure, which imparts specific binding affinities and pharmacokinetic properties .
特性
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-5-22-16-9-7-6-8-15(16)19-10-12-20(13-11-19)17(21)14-18(2,3)4/h6-9H,5,10-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGBZJSHZFMSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790368 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


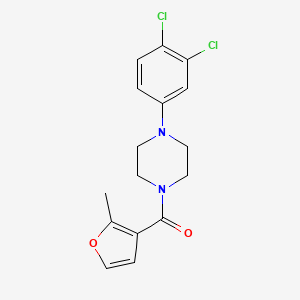
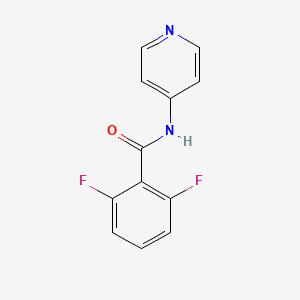
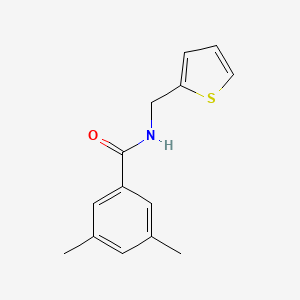
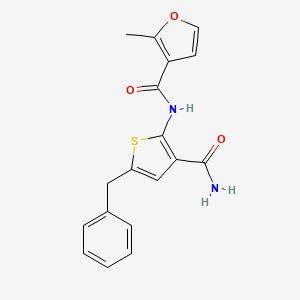

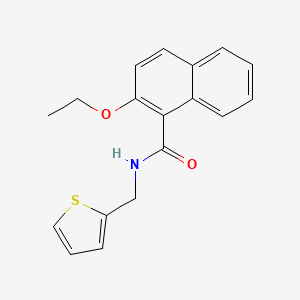
![N-[(2-fluorophenyl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3490037.png)
![N-[(3-CHLOROPHENYL)METHYL]-2-(THIOPHEN-2-YL)ACETAMIDE](/img/structure/B3490042.png)
![N-[2-(methylsulfanyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3490050.png)
![methyl 5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3490056.png)
![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3490064.png)

METHANONE](/img/structure/B3490077.png)
![8-[(2-chloro-6-fluorophenyl)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3490080.png)
